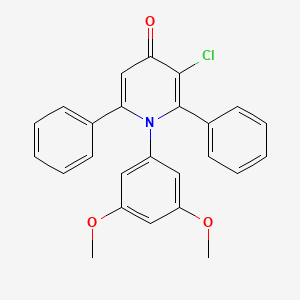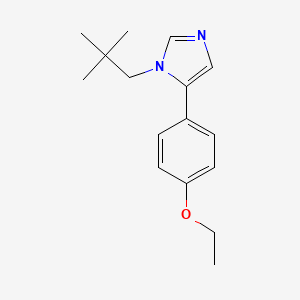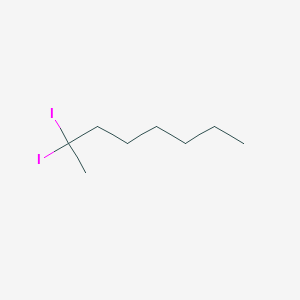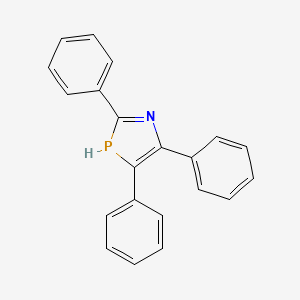![molecular formula C12H12Cl2N2 B14288507 1-[1-(2,4-Dichloro-3-methylphenyl)ethyl]-1H-imidazole CAS No. 116628-28-5](/img/structure/B14288507.png)
1-[1-(2,4-Dichloro-3-methylphenyl)ethyl]-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(2,4-Dichloro-3-methylphenyl)ethyl]-1H-imidazole is an organic compound that belongs to the class of imidazoles It features a dichloromethylphenyl group attached to an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2,4-Dichloro-3-methylphenyl)ethyl]-1H-imidazole typically involves the following steps:
Starting Material: The synthesis begins with 2,4-dichloro-3-methylacetophenone.
Formation of the Intermediate: The acetophenone undergoes a reaction with ethylamine to form the corresponding imine.
Cyclization: The imine is then cyclized with formic acid to yield the imidazole ring.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[1-(2,4-Dichloro-3-methylphenyl)ethyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.
Wissenschaftliche Forschungsanwendungen
1-[1-(2,4-Dichloro-3-methylphenyl)ethyl]-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-[1-(2,4-Dichloro-3-methylphenyl)ethyl]-1H-imidazole involves its interaction with molecular targets in biological systems. The imidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
- 1-[1-(2,4-Dichlorophenyl)ethyl]-1H-imidazole
- 1-[1-(3,4-Dichlorophenyl)ethyl]-1H-imidazole
- 1-[1-(2,4-Dichloro-3-methylphenyl)ethyl]-1H-benzimidazole
Comparison: 1-[1-(2,4-Dichloro-3-methylphenyl)ethyl]-1H-imidazole is unique due to the presence of the 2,4-dichloro-3-methylphenyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, leading to distinct pharmacological profiles.
Eigenschaften
CAS-Nummer |
116628-28-5 |
|---|---|
Molekularformel |
C12H12Cl2N2 |
Molekulargewicht |
255.14 g/mol |
IUPAC-Name |
1-[1-(2,4-dichloro-3-methylphenyl)ethyl]imidazole |
InChI |
InChI=1S/C12H12Cl2N2/c1-8-11(13)4-3-10(12(8)14)9(2)16-6-5-15-7-16/h3-7,9H,1-2H3 |
InChI-Schlüssel |
XTEJIKOJALVLBL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1Cl)C(C)N2C=CN=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


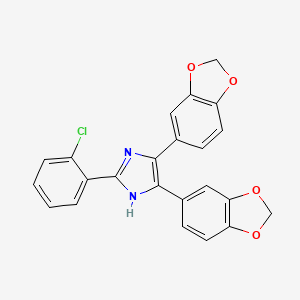
![N'-[N'-cyano-N-(dimethylaminomethylidene)carbamimidoyl]-N,N-dimethylmethanimidamide](/img/structure/B14288431.png)
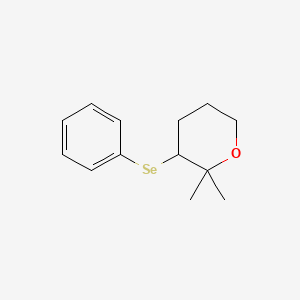
![1-(4-Isothiocyanatophenyl)-4-octylbicyclo[2.2.2]octane](/img/structure/B14288448.png)
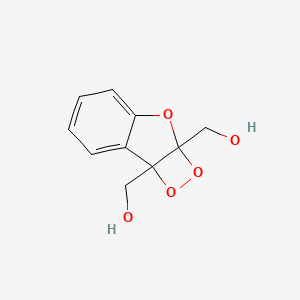

![1-[3,4-Bis(methoxymethoxy)phenyl]-5-hydroxytetradec-1-EN-3-one](/img/structure/B14288467.png)
![2-[Bis(4-fluorophenyl)methyl]-4,6-dichlorophenol](/img/structure/B14288473.png)
![8-[(Hydroxymethyl)sulfanyl]octanoic acid](/img/structure/B14288474.png)
